molecular formula C4H10N2O B1583523 Isopropylurea CAS No. 691-60-1

Isopropylurea

Cat. No. B1583523
M. Wt: 102.14 g/mol
InChI Key: LZMATGARSSLFMQ-UHFFFAOYSA-N
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Patent
US04581451

Procedure details

13.8 g (0.6 mole) of sodium are dissolved in 250 ml of anhydrous ethanol. 61.2 g (0.46 mole) of diethyl malonate and 47.3 g of isopropyl urea (0.46 mole) are added to the resulting solution. The mixture thus formed is heated for 7.5 hours to 120° C. (temperature of the bath). After cooling, a solution of concentrated HCl and water (1:4) is slowly added until the precipitate formed during the reaction has dissolved. The resulting solution is evaporated until a precipitate appears and is then left standing at 0° C. The precipitate is then filtered, washed with cold water and dried, giving 75 g of colourless crystals.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10]CC)(=O)[CH2:3][C:4]([O:6]CC)=O.[CH:13]([NH:16][C:17]([NH2:19])=[O:18])([CH3:15])[CH3:14].Cl>C(O)C.O>[CH:13]([N:16]1[C:2](=[O:10])[CH2:3][C:4](=[O:6])[NH:19][C:17]1=[O:18])([CH3:15])[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
61.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
47.3 g
Type
reactant
Smiles
C(C)(C)NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus formed
TEMPERATURE
Type
TEMPERATURE
Details
is heated for 7.5 hours to 120° C. (temperature of the bath)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
formed during the reaction
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated until a precipitate
WAIT
Type
WAIT
Details
is then left
CUSTOM
Type
CUSTOM
Details
standing at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(=O)NC(=O)CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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